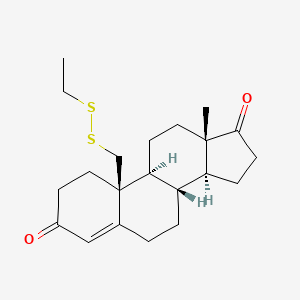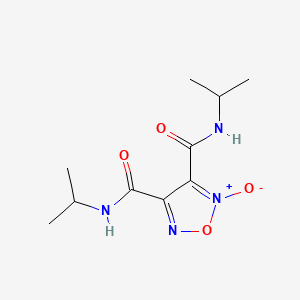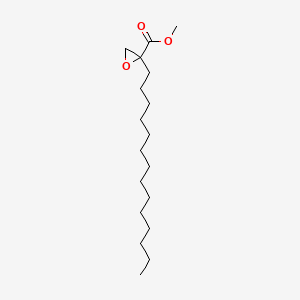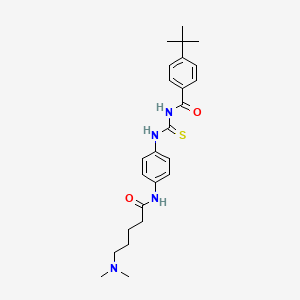
Tenovin-6
Übersicht
Beschreibung
Tenovin-6 is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . It has a role as an antineoplastic agent, a Sir2 inhibitor, and a p53 activator .
Synthesis Analysis
The synthesis of Tenovin-6 involves the formal condensation of the carboxy group of 5-(dimethylamino)pentanoic acid with the aromatic amino group of N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide . Further studies have shown that inhibition by Tenovin-6 was dose-dependent .Molecular Structure Analysis
The molecular formula of Tenovin-6 is C25H34N4O2S . The IUPAC name is 4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
Tenovin-6 inhibits the protein deacetylase activities of purified human SIRT1, SIRT2, and SIRT3 . It also inhibits dihydroorotate dehydrogenase (DHODH) .Physical And Chemical Properties Analysis
The molecular weight of Tenovin-6 is 454.6 g/mol . More detailed physical and chemical properties such as solubility and stability are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Cancer Therapy: Activation of p53 Pathway
Tenovin-6 is known for its ability to activate the p53 pathway, which is crucial in cancer therapy. It induces apoptosis and cell-cycle arrest in various cancer cell lines by modulating the p53 protein, a key tumor suppressor gene . This activation leads to the upregulation of genes that promote cell death and inhibit cell proliferation, making Tenovin-6 a potential therapeutic agent for treating cancers like gastric cancer .
Sirtuin Inhibition
As a sirtuin inhibitor, Tenovin-6 targets SIRT1 and SIRT2, which are NAD±dependent deacetylases involved in longevity and metabolic regulation. By inhibiting these enzymes, Tenovin-6 can influence cellular processes like aging, stress resistance, and metabolism, which are relevant in the context of neurodegenerative diseases and cancer .
Neurodegenerative Diseases
Research suggests that Tenovin-6, through its inhibition of sirtuin activity, may have applications in treating neurodegenerative diseases. Sirtuins like SIRT1 and SIRT2 play roles in neuroprotection and neurodegeneration, and their modulation by Tenovin-6 could offer new avenues for therapy in conditions such as Alzheimer’s and Parkinson’s disease .
Autophagy Modulation
Tenovin-6 has been shown to affect autophagic flux, which is the process of cellular degradation and recycling of cellular components. This property is particularly relevant in cancer cells, where Tenovin-6’s modulation of autophagy can lead to increased cell death and may enhance the efficacy of other cancer treatments .
Gastric Cancer Treatment
In gastric cancer cell lines, Tenovin-6 has demonstrated heterogeneous responses, but overall shows promise as a therapeutic agent. It has been observed to work synergistically with chloroquine, an autophagy inhibitor, to increase cytotoxic effects, suggesting a potential combination therapy for gastric cancer treatment .
Cell Cycle and Apoptosis
Tenovin-6 impacts the cell cycle and apoptosis in various cancer types. It has been shown to induce different levels of apoptosis and cell-cycle arrest, which is dependent on the genetic background of the cancer cells. This effect is crucial for eliminating cancer cells and is a significant focus of ongoing cancer research .
Wirkmechanismus
Target of Action
Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . Tenovin-6 also inhibits dihydroorotate dehydrogenase (DHODH) .
Mode of Action
Tenovin-6 acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, Tenovin-6 is known to activate the transcriptional activity of p53 , a tumor suppressor protein .
Biochemical Pathways
The inhibition of SIRT1 by Tenovin-6 leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, Tenovin-6 has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .
Result of Action
The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by Tenovin-6 also contributes to the induction of apoptosis . Furthermore, Tenovin-6 has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .
Action Environment
The effectiveness of Tenovin-6 can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with Tenovin-6 conferred some protective effect on numerous cells . Moreover, the combination of Tenovin-6 with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tenovin-6 | |
CAS RN |
1011557-82-6 | |
| Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



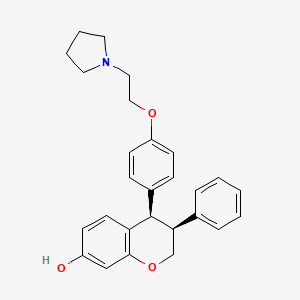
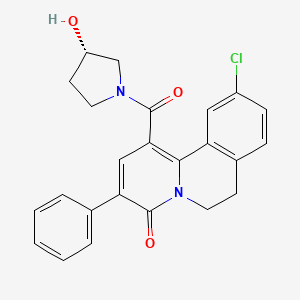
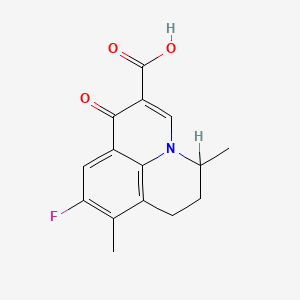
![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)
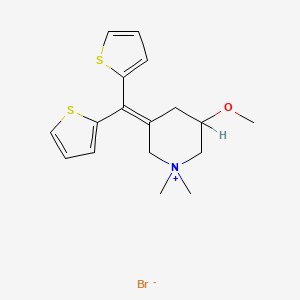
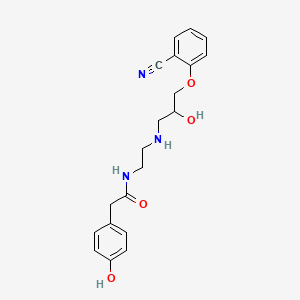

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)
